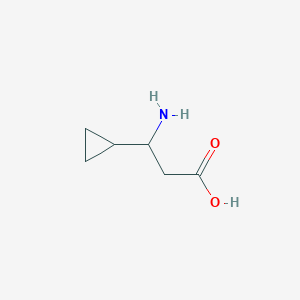

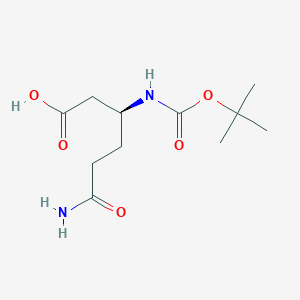

2-(Aminoethyl)-1-N-Boc-pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

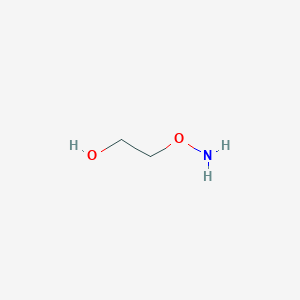

“2-(Aminoethyl)-1-N-Boc-pyrrolidine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazoles, which are significant class of organic medicinal compounds, has been utilized as starting material for the synthesis of diverse range of heterocyclic analogues . Another example is the synthesis of amino cellulose sulfate (ACS) which was prepared by a three-step synthesis starting with the functionalization of microcrystalline cellulose with p-toluenesulfonyl (tosyl) groups .Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, including those modified with aminoethyl and Boc (tert-butoxycarbonyl) groups, are integral scaffolds in the synthesis of bioactive molecules. These compounds are instrumental in exploring the pharmacophore space, contributing to the stereochemistry of molecules, and enhancing three-dimensional coverage, a phenomenon known as "pseudorotation". This structural feature is crucial for the development of compounds with target selectivity. Pyrrolidine derivatives have been investigated for their bioactivity, showing potential in treating various human diseases. The synthetic strategies for these compounds involve either the construction of the pyrrolidine ring from cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring is particularly significant, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles due to varied binding modes to enantioselective proteins (Petri et al., 2021).

Catalytic Applications

The chemical versatility of 2-(Aminoethyl)-1-N-Boc-pyrrolidine extends to its use in catalysis, where it can serve as a building block for catalyst development. Hybrid catalysts, which may incorporate pyrrolidine structures, are pivotal in synthesizing a wide array of chemically significant compounds, including those with pyrano[2,3-d]pyrimidine scaffolds. These catalysts are employed in one-pot multicomponent reactions, demonstrating the pyrrolidine's utility in facilitating complex synthetic pathways. The application of such catalysts spans from organocatalysis to green chemistry, emphasizing the compound's role in advancing sustainable and efficient chemical synthesis processes (Parmar et al., 2023).

Mechanism of Action

Target of Action

Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide (aebsa) have been shown to bind to carbonic anhydrase ii (caii), a protein found in serum or cell lysate .

Mode of Action

Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters . Another compound, BMS-8 and BMS-202, which contains a 2-aminoethyl moiety, has been shown to form a dimer of PD-L1 protein, blocking the binding of PD-1/PD-L1 .

Biochemical Pathways

Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), affecting the metabolism of neurotransmitters .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties .

Result of Action

Similar compounds have shown various effects, such as inhibiting enzymes like monoamine oxidase (mao) and modulating protein-protein interactions .

properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627343 |

Source

|

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370069-29-7 |

Source

|

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370069-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)